Tetrasodium ((hexylimino)bis(methylene))bisphosphonate

Description

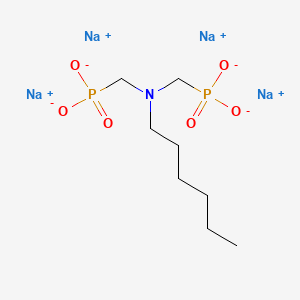

Tetrasodium ((hexylimino)bis(methylene))bisphosphonate is a bisphosphonate derivative characterized by a hexylimino group bridging two methylene-linked phosphonate moieties, with four sodium counterions. This compound belongs to the class of alkylimino bisphosphonates, which are widely used in industrial applications such as detergents, water treatment, and metal chelation due to their strong affinity for divalent cations like Ca²⁺ and Mg²⁺ . The hexyl (C₆) alkyl chain balances hydrophobicity and solubility, making it suitable for formulations requiring moderate surfactant properties. While specific data on its synthesis are sparse, analogous compounds (e.g., tetrasodium [(dodecylimino)bis(methylene)]bisphosphonate, CAS 16693-69-9) are synthesized via phosphonylation of amine precursors, often using sodium iodide or similar reagents .

Properties

CAS No. |

94199-76-5 |

|---|---|

Molecular Formula |

C8H17NNa4O6P2 |

Molecular Weight |

377.13 g/mol |

IUPAC Name |

tetrasodium;N,N-bis(phosphonatomethyl)hexan-1-amine |

InChI |

InChI=1S/C8H21NO6P2.4Na/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4 |

InChI Key |

VWRUAUDJNPVQLX-UHFFFAOYSA-J |

Canonical SMILES |

CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium ((hexylimino)bis(methylene))bisphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid, followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The raw materials are mixed in precise proportions, and the reaction is monitored to maintain optimal conditions. The final product is then purified and dried to obtain the tetrasodium salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium ((hexylimino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Tetrasodium ((hexylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:

Chemistry: It is used as a chelating agent and a stabilizer in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of bone-related disorders.

Industry: It is used in industrial processes, including water treatment, corrosion inhibition, and as an additive in cleaning products.

Mechanism of Action

The mechanism of action of tetrasodium ((hexylimino)bis(methylene))bisphosphonate involves its ability to bind to metal ions and inhibit certain enzymatic activities. The compound targets specific molecular pathways, including those involved in bone resorption and cellular signaling. By binding to hydroxyapatite in bone, it can inhibit osteoclast-mediated bone resorption, making it useful in the treatment of osteoporosis and other bone-related conditions.

Comparison with Similar Compounds

Structural and Functional Analogues

Tetrasodium (1-Hydroxyethylidene)bisphosphonate (Etidronate)

- Structure: Features a hydroxyethylidene group instead of the hexylimino bridge.

- Applications : Primarily used in bone resorption therapy, water treatment, and cosmetics .

- Key Differences: Chelation Strength: Etidronate exhibits weaker Ca²⁺ binding compared to alkylimino bisphosphonates due to its hydroxyl group, limiting its industrial use in high-hardness water . Solubility: Higher aqueous solubility (≥10 mg/mL) at physiological pH due to ionization .

Tetrapotassium[(isononylimino)bis(methylene)]bisphosphonate

- Structure: Isononyl (C₉) chain with potassium counterions.

- Properties :

- Applications : Industrial surfactant with enhanced hydrophobicity for oil-field applications.

- Comparison: The longer isononyl chain increases lipid solubility, reducing water dispersibility compared to the hexyl variant .

Tetraammonium[(heptylimino)bis(methylene)]bisphosphonate

- Structure : Heptyl (C₇) chain with ammonium counterions.

- Properties: Molecular Weight: 371.35 g/mol . Hydrogen Bond Donors: 4 .

- Applications : Intermediate in specialty detergent formulations.

- Comparison :

Comparative Data Table

Industrial vs. Pharmaceutical Use

- Industrial Grade: this compound is typically supplied at 99% purity in 25 kg drums, emphasizing bulk-scale applications .

- Pharmaceutical Relevance: Limited to etidronate and nitrogen-containing bisphosphonates (e.g., zoledronate), which target bone metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.